1,2-二甲基咪唑-4-磺酰胺

描述

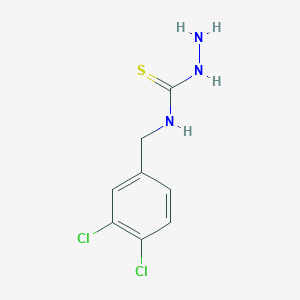

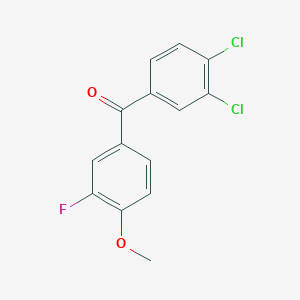

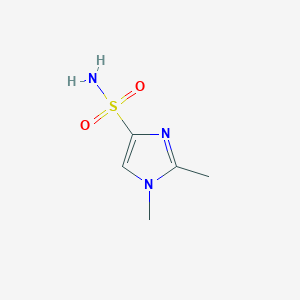

“1,2-Dimethylimidazole-4-sulfonamide” is a chemical compound with the molecular formula C5H9N3O2S . It is a derivative of 1,2-Dimethylimidazole, which is a member of imidazoles . The compound has been used in the derivatization of propofol for LC-ESI-MS/MS analysis .

Synthesis Analysis

The synthesis of “1,2-Dimethylimidazole-4-sulfonamide” involves the conversion of propofol to its dimethylimidazolesulfonyl (DMIS) derivative by a derivatization reaction using 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC) . Other studies have reported the synthesis of sulfonamide derivatives via click reactions between sulfonamide linked terminal alkynes and in situ prepared 2/3/4-azidobenzenesulfonamides .

Molecular Structure Analysis

The molecular structure of “1,2-Dimethylimidazole-4-sulfonamide” consists of a sulfonamide group attached to the 4-position of a 1,2-dimethylimidazole ring . The molecular weight of the compound is 175.21 g/mol .

Chemical Reactions Analysis

The chemical reactions involving “1,2-Dimethylimidazole-4-sulfonamide” primarily include its use as a derivatizing agent. It has been used to improve the ionization and fragmentation efficacy of propofol for LC-ESI-MS/MS analysis .

科学研究应用

Detection of Estrogens in Surface Water

1,2-Dimethylimidazole-4-sulfonamide is used in a modified derivatisation-based methodology to detect estrogen in free and conjugated forms, including some isomers, simultaneously using liquid chromatography tandem mass spectrometry (LC-MS n). The derivatisation reaction with 1,2-dimethylimidazole-4-sulfonamide allows a significant increase of mass spectrometric signal of analytes and also provides distinctive fragmentation for their confirmation even in complicated matrix .

Analysis of Propofol

1,2-Dimethylimidazole-4-sulfonamide is used as a derivatization agent for the analysis of propofol, an anesthetic agent, by LC-ESI-MS/MS. The derivatization improves the ionization and fragmentation efficacy of propofol, resulting in stronger signal intensities. This method has been validated for its selectivity, linearity, accuracy and precision, analytical limits, and processed sample stability .

Alkyl Transfer Reagents

Sulfonimidates, which can be derived from 1,2-Dimethylimidazole-4-sulfonamide, have found uses as alkyl transfer reagents to acids, alcohols, and phenols .

作用机制

Target of Action

1,2-Dimethylimidazole-4-sulfonamide is a sulfonamide derivative . Sulfonamides are known to be competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid .

Mode of Action

Sulfonamides, including 1,2-Dimethylimidazole-4-sulfonamide, inhibit the synthesis of folic acid in bacteria by competing with PABA for the active site of dihydropteroate synthetase . This prevents the production of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is essential for the synthesis of purines and pyrimidines and thus DNA synthesis .

Biochemical Pathways

The primary biochemical pathway affected by 1,2-Dimethylimidazole-4-sulfonamide is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, this compound prevents the formation of dihydrofolic acid, thereby disrupting DNA synthesis and bacterial growth .

Pharmacokinetics

Sulfonamides are generally well-absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of folic acid synthesis by 1,2-Dimethylimidazole-4-sulfonamide results in the prevention of bacterial growth and replication . This is due to the disruption of DNA synthesis, as folic acid is a crucial component in the production of nucleotides for DNA .

Action Environment

The action of 1,2-Dimethylimidazole-4-sulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of PABA in the environment can reduce the efficacy of sulfonamides, as it competes with these drugs for binding to dihydropteroate synthetase . Additionally, the pH of the environment can affect the ionization state of sulfonamides, potentially influencing their absorption and distribution .

未来方向

Imidazole-based compounds, including “1,2-Dimethylimidazole-4-sulfonamide”, have been tested for their medical usefulness in clinical trials for several disease conditions. The rapid expansion of imidazole-based medicinal chemistry suggests the promising and potential therapeutic values of imidazole-derived compounds for treating incurable diseases .

属性

IUPAC Name |

1,2-dimethylimidazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2S/c1-4-7-5(3-8(4)2)11(6,9)10/h3H,1-2H3,(H2,6,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBPSPEHRHLEXKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101280220 | |

| Record name | 1,2-Dimethyl-1H-imidazole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101280220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dimethylimidazole-4-sulfonamide | |

CAS RN |

415913-06-3 | |

| Record name | 1,2-Dimethyl-1H-imidazole-4-sulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=415913-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethyl-1H-imidazole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101280220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dibenzo[b,d]furan-2-sulfonyl chloride](/img/structure/B1302676.png)